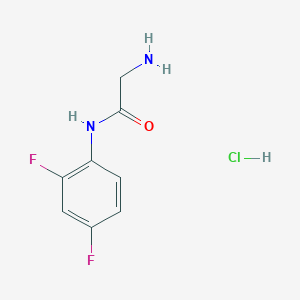

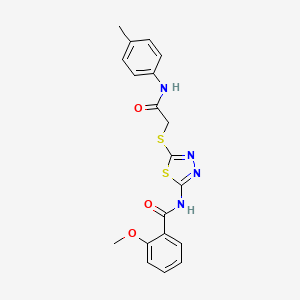

N1-(2,4-Difluorophenyl)glycinamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,4-Difluorophenyl)glycinamide hydrochloride, also known as DFG, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. DFG is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion. In

Wissenschaftliche Forschungsanwendungen

Antinociceptive and Antiepileptic Properties Research on compounds structurally related to N1-(2,4-Difluorophenyl)glycinamide hydrochloride, such as N-(2-Indanyl)-glycinamide hydrochloride (CHF3381), has shown promising antinociceptive and antiepileptic activities. CHF3381, a novel low-affinity, noncompetitive N-methyl-d-aspartate (NMDA) receptor antagonist, has demonstrated efficacy in experimental models of inflammatory and neuropathic pain without developing tolerance, suggesting its utility in peripheral painful neuropathies therapy (Villetti et al., 2003). Moreover, its anticonvulsant profile in preclinical evaluations highlights a potential role in addressing various seizure models and suggests a good therapeutic window with minimal neurological side-effects (Gandolfi et al., 2001).

Material Science Applications Glycinamide derivatives have been investigated for their material science applications. A study on the polymerization of glycinamide-conjugated monomers in aqueous solutions highlighted the formation of mechanically strong and highly stable supramolecular polymer hydrogels. These hydrogels demonstrate thermoplastic processability, injectability, and self-reparability, making them of interest for various technological applications (Dai et al., 2015).

Chemical Synthesis and Catalysis The role of glycinamide hydrochloride as a transient directing group in the synthesis of complex organic molecules has been explored. It facilitates the C(sp3)−H arylation of 2-methylbenzaldehydes, enabling the efficient synthesis of practical 2-benzylbenzaldehydes bearing various functional groups. This method showcases the versatility and efficacy of glycinamide hydrochloride in organic synthesis (Wen & Li, 2020).

Interstellar Chemistry The potential of glycinamide as a precursor to the simplest amino acid, glycine, has been investigated in the context of interstellar chemistry. Laboratory studies extended to the millimetre wave region support the search for glycinamide in the interstellar medium, aiming to understand the chemical pathways leading to the formation of life's building blocks in space (Kisiel et al., 2021).

Corrosion Inhibition A study on a glycine derivative, GlyD1, focused on its use as a corrosion inhibitor for mild steel in concentrated H2SO4 solutions. The inhibitor's efficiency was tested using various electrochemical methods, indicating its potential for industrial applications in corrosion control (Amin & Ibrahim, 2011).

Eigenschaften

IUPAC Name |

2-amino-N-(2,4-difluorophenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBFOHXXTAEYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2595372.png)

![5-Phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2595373.png)

![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile](/img/structure/B2595382.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2595383.png)

![(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2595386.png)

![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)

![Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2595395.png)